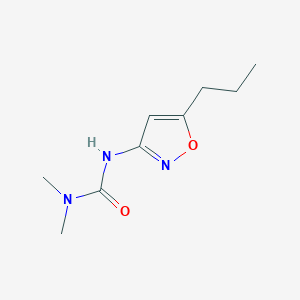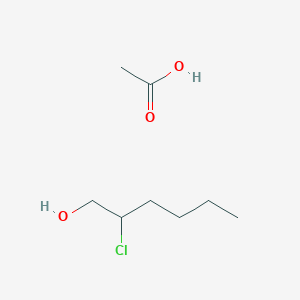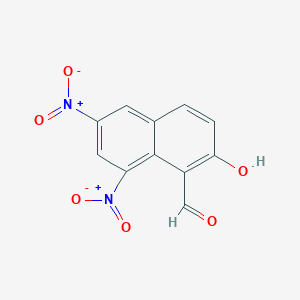
2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde is a highly functionalized aromatic compound. It is characterized by the presence of hydroxyl, nitro, and aldehyde groups on a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde typically involves the nitration of 2-hydroxy-1-naphthaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-Hydroxy-6,8-dinitronaphthalene-1-carboxylic acid.
Reduction: 2-Hydroxy-6,8-diaminonaphthalene-1-carbaldehyde.
Substitution: 2-Alkoxy-6,8-dinitronaphthalene-1-carbaldehyde or 2-Acyl-6,8-dinitronaphthalene-1-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde is primarily based on its ability to undergo various chemical transformations. The hydroxyl group can form hydrogen bonds, the nitro groups can participate in electron-withdrawing interactions, and the aldehyde group can act as an electrophile in nucleophilic addition reactions. These properties make it a versatile compound for chemical synthesis and biological interactions.
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthaldehyde: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Hydroxy-6-nitronaphthalene-1-carbaldehyde: Contains only one nitro group, resulting in different reactivity and applications.
2-Hydroxy-3,5-dinitrobenzaldehyde: A benzene derivative with similar functional groups but different structural properties.
Uniqueness: 2-Hydroxy-6,8-dinitronaphthalene-1-carbaldehyde is unique due to the presence of two nitro groups on the naphthalene ring, which significantly enhances its reactivity and potential applications in various fields. The combination of hydroxyl, nitro, and aldehyde groups provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Número CAS |
53653-21-7 |
|---|---|
Fórmula molecular |
C11H6N2O6 |
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
2-hydroxy-6,8-dinitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6N2O6/c14-5-8-10(15)2-1-6-3-7(12(16)17)4-9(11(6)8)13(18)19/h1-5,15H |
Clave InChI |
QKEJQSYHUZKMAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-])C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


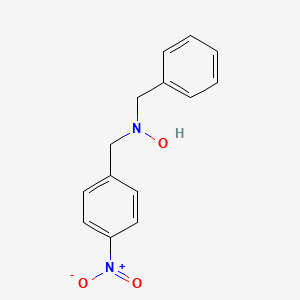
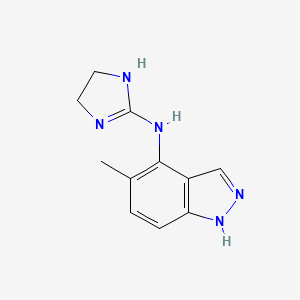
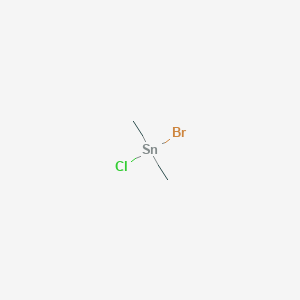
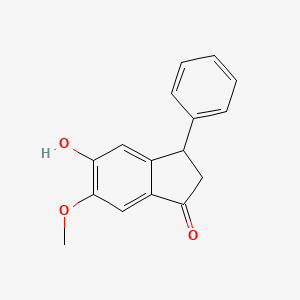
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
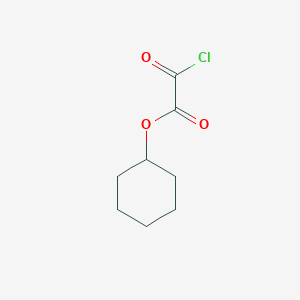

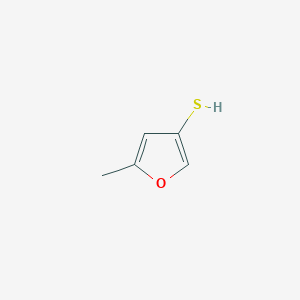
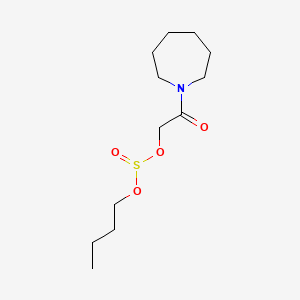
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
